molecular formula C13H20N2O2 B2755272 N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide CAS No. 2411259-86-2

N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide

Cat. No.: B2755272
CAS No.: 2411259-86-2
M. Wt: 236.315
InChI Key: HVMXACARGHWPBG-UHFFFAOYSA-N
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Description

N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexyl ring substituted with an acetamido group and a but-2-ynamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is prepared through a series of reactions, starting with the appropriate cyclohexane derivative.

    Introduction of the Acetamido Group: The acetamido group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the But-2-ynamide Moiety: The but-2-ynamide moiety is attached through a coupling reaction, typically using reagents like N-methylbut-2-ynamide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Can produce alcohols or amines.

    Substitution: Results in the formation of halogenated derivatives.

Scientific Research Applications

N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide involves its interaction with specific molecular targets and pathways. This compound may act by:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Altering Cellular Processes: Affecting cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

N-(4-Acetamidocyclohexyl)-N-methylbut-2-ynamide can be compared with similar compounds such as:

    N-(4-Acetamidocyclohexyl)acetamide: Differing by the presence of an acetamide group instead of the but-2-ynamide moiety.

    (4-Acetamidocyclohexyl) nitrate: Featuring a nitrate group instead of the but-2-ynamide moiety.

Properties

IUPAC Name

N-(4-acetamidocyclohexyl)-N-methylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-5-13(17)15(3)12-8-6-11(7-9-12)14-10(2)16/h11-12H,6-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMXACARGHWPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)C1CCC(CC1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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